molecular formula C21H16N4OS B14634276 N-[(2Z)-4-Phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]pyridine-3-carboxamide CAS No. 54809-87-9

N-[(2Z)-4-Phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]pyridine-3-carboxamide

Cat. No.: B14634276
CAS No.: 54809-87-9
M. Wt: 372.4 g/mol
InChI Key: ZFTIVOIWZOJLBK-UHFFFAOYSA-N
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Description

N-[(2Z)-4-Phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]pyridine-3-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms This particular compound is characterized by its unique structure, which includes a thiazole ring, a phenyl group, and a pyridine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-Phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]pyridine-3-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminothiazole with a substituted benzaldehyde to form the intermediate Schiff base. This intermediate is then cyclized with a suitable reagent, such as acetic anhydride, to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-Phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the thiazole or phenyl rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific conditions like acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of substituted thiazole derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.

    Medicine: Potential therapeutic agent for treating various diseases due to its bioactive properties. Research is ongoing to explore its efficacy and safety in clinical settings.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-[(2Z)-4-Phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation, resulting in anticancer activity . The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial agent with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Tiazofurin: An anticancer agent with a thiazole structure.

Uniqueness

N-[(2Z)-4-Phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]pyridine-3-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of both the thiazole and pyridine carboxamide moieties imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential bioactivity further distinguish it from other similar compounds .

Properties

CAS No.

54809-87-9

Molecular Formula

C21H16N4OS

Molecular Weight

372.4 g/mol

IUPAC Name

N-(4-phenyl-2-phenylimino-1,3-thiazol-3-yl)pyridine-3-carboxamide

InChI

InChI=1S/C21H16N4OS/c26-20(17-10-7-13-22-14-17)24-25-19(16-8-3-1-4-9-16)15-27-21(25)23-18-11-5-2-6-12-18/h1-15H,(H,24,26)

InChI Key

ZFTIVOIWZOJLBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2NC(=O)C4=CN=CC=C4

Origin of Product

United States

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